5-(Methylsulfonyl)-1H-indole

Description

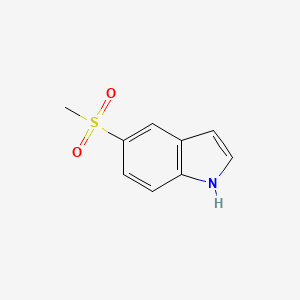

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfonyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-13(11,12)8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUDJQUMQJEWMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Methylsulfonyl)-1H-indole

Abstract

5-(Methylsulfonyl)-1H-indole is a heterocyclic compound of increasing interest within medicinal chemistry and materials science. As a derivative of the indole scaffold, a privileged structure in numerous biologically active molecules, the addition of a methylsulfonyl group at the 5-position significantly modulates its electronic and steric properties. A thorough understanding of its physicochemical characteristics is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-(Methylsulfonyl)-1H-indole. In the absence of extensive publicly available experimental data, this document synthesizes information from computational predictions and analogous structures, while providing detailed, field-proven experimental protocols for the empirical determination of these critical parameters. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Introduction and Molecular Overview

The indole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including anti-migraine agents, anti-inflammatory drugs, and anti-cancer therapies. The functionalization of the indole ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. The introduction of a potent electron-withdrawing group, such as the methylsulfonyl moiety (-SO₂CH₃), at the C5 position of the indole core, is anticipated to profoundly influence the molecule's acidity, lipophilicity, hydrogen bonding potential, and metabolic stability. These parameters are critical determinants of a compound's behavior in biological systems, governing its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide delves into the essential physicochemical properties of 5-(Methylsulfonyl)-1H-indole, providing both predicted data and robust, step-by-step methodologies for their experimental validation.

Molecular Structure:

Caption: 2D Structure of 5-(Methylsulfonyl)-1H-indole.

Core Physicochemical Data

Direct experimental values for several key physicochemical properties of 5-(Methylsulfonyl)-1H-indole are not extensively reported in peer-reviewed literature. The following table summarizes fundamental molecular information and includes computationally predicted values where applicable. It is imperative for researchers to recognize that predicted values serve as estimations and require experimental verification for mission-critical applications.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂S | [ChemScene][1], [Moldb][2] |

| Molecular Weight | 195.24 g/mol | [ChemScene][1], [Moldb][2] |

| CAS Number | 152879-73-7 | [ChemScene][1], [Moldb][2] |

| Appearance | Solid (predicted) | General observation |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Water Solubility | Low (predicted) | Inferred from indole[3] |

| pKa (N-H acidity) | < 32 (predicted) | Inferred from indole[4] |

| LogP (o/w) | 1.57 (Predicted) | [ChemScene][1] |

Solubility Profile

Theoretical Insight: The solubility of 5-(Methylsulfonyl)-1H-indole is governed by the interplay between the polar sulfonyl group and the largely nonpolar indole ring system. While the parent indole molecule exhibits slight solubility in water (3.56 mg/mL), this is expected to be influenced by the methylsulfonyl substituent.[3] The sulfonyl group can act as a hydrogen bond acceptor, potentially increasing aqueous solubility. However, the overall molecular surface area remains significantly hydrophobic. Therefore, low aqueous solubility is anticipated. Conversely, the compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols, as well as chlorinated solvents like dichloromethane.

Experimental Protocol for Solubility Determination

The equilibrium shake-flask method is a standard and reliable technique for determining the solubility of a compound.

Workflow for Solubility Determination ```dot graph TD { A[Weigh Compound] --> B{Add Solvent}; B --> C{Equilibrate}; C --> D[Separate Phases]; D --> E[Analyze Concentration]; E --> F(Calculate Solubility);

}

Caption: Relationship between functional groups and expected IR peaks.

Mass Spectrometry (MS)

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺•): A strong peak at m/z = 195, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

[M - 15]⁺: Loss of a methyl radical (•CH₃) from the sulfonyl group, resulting in a peak at m/z = 180.

-

[M - 79]⁺: Loss of the methylsulfonyl radical (•SO₂CH₃), a very common fragmentation pathway, leading to a peak at m/z = 116. This would correspond to the indole radical cation.

-

Other fragments characteristic of the indole ring system.

-

Safety and Handling

While a specific safety data sheet (SDS) for 5-(Methylsulfonyl)-1H-indole is not widely available, data from structurally related indole and sulfonyl-containing compounds suggest the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing. [5][6]* Hazards: Based on analogous compounds, it may cause skin, eye, and respiratory irritation. [7][8]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-(Methylsulfonyl)-1H-indole is a compound with significant potential, for which a detailed physicochemical characterization is essential for its rational application. This guide has consolidated the available predicted data and, more importantly, provided a framework of robust experimental protocols for the determination of its key properties, including solubility, pKa, LogP, and spectroscopic characteristics. The presence of the electron-withdrawing methylsulfonyl group is predicted to lower the pKa of the indole N-H and influence its solubility and lipophilicity. The outlined methodologies provide a clear path for researchers to generate the empirical data necessary to advance their work, ensuring both scientific integrity and a deeper understanding of this promising molecule.

References

-

Cruz-López, O., Gallo, M. A., Espinosa, A., & Campos, J. M. (2007). ¹H and ¹³C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Magnetic Resonance in Chemistry, 45(2), 185-188. [Link]

-

Pálvölgyi, B., & Gömöry, Á. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan Through the Japp-Klingemann Reaction. Synthetic Communications, 29(22), 3909-3918. [Link]

-

The Pharma Innovation Journal. (2018). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. [Link]

-

PubChem. (n.d.). 5-methoxy-1-(phenylsulfonyl)-1H-indole. [Link]

-

PubChem. (n.d.). 5-Methanesulfonyl-1H-indole-2-carboxylic acid. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000097 Indole at BMRB. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

NIST. (n.d.). Indole. In NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). Indole. [Link]

-

NIST. (n.d.). 1H-Indole-2,3-dione, 5-methyl-. In NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 5-methoxy-1-(phenylsulfonyl)-1H-indole. [Link]

-

University of Tartu, Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

Nature. (n.d.). Supplementary Materials. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 152879-73-7 | 5-Methylsulfonyl-1H-indole - Moldb [moldb.com]

- 3. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 152879-73-7|5-(Methylsulfonyl)-1H-indole|BLD Pharm [bldpharm.com]

The Rising Therapeutic Potential of 5-(Methylsulfonyl)-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Therapeutic Versatility of a Privileged Scaffold

The indole nucleus stands as a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its remarkable ability to mimic peptide structures and engage in reversible binding with various enzymes has made it a fertile ground for drug discovery.[1] Within this diverse family, derivatives of 5-(Methylsulfonyl)-1H-indole have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, inflammation, and infectious diseases. The introduction of the methylsulfonyl group at the 5-position of the indole ring often imparts favorable pharmacokinetic and pharmacodynamic properties, leading to enhanced potency and selectivity for various biological targets.

This technical guide provides an in-depth exploration of the biological activities of 5-(Methylsulfonyl)-1H-indole and its derivatives. Moving beyond a mere recitation of facts, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind experimental designs, the integrity of described protocols, and the authoritative scientific grounding for the presented data. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this versatile scaffold, thereby catalyzing further innovation in the field.

I. Anti-inflammatory Activity: Selective COX-2 Inhibition

Chronic inflammation is a key pathological feature of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage its symptoms.[3] Traditional NSAIDs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of pro-inflammatory prostaglandins.[4][5] However, the non-selective inhibition of both COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible during inflammation) by traditional NSAIDs can lead to significant gastrointestinal side effects.[4] This has driven the development of selective COX-2 inhibitors, and derivatives of 5-(Methylsulfonyl)-1H-indole have shown considerable promise in this area.[2][6]

Mechanism of Action: Targeting the COX-2 Enzyme

The primary mechanism by which 5-(Methylsulfonyl)-1H-indole derivatives exert their anti-inflammatory effects is through the selective inhibition of the COX-2 enzyme.[2] The methylsulfonyl group plays a crucial role in this selectivity. Molecular modeling studies have shown that the methylsulfonyl moiety at the para position of a phenyl ring attached to the indole scaffold can orient itself into a secondary pocket present in the active site of the COX-2 enzyme, a feature absent in the COX-1 isoform.[2] This specific interaction enhances the binding affinity and selectivity for COX-2.

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

Sources

- 1. asm.org [asm.org]

- 2. 5-((1-Aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones as potential anticancer agents with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 5-(Methylsulfonyl)-1H-indole: A Deep Dive into Its Biological Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Indole Sulfonamide Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] When combined with a sulfonamide moiety (SO₂NHR'), the resulting indole sulfonamide hybrids exhibit a fascinating spectrum of pharmacological actions.[4][5] This guide focuses on a specific, yet representative, member of this class: 5-(Methylsulfonyl)-1H-indole. We will explore its potential mechanisms of action in biological systems, drawing upon evidence from related indole sulfonamide derivatives to construct a comprehensive overview for researchers and drug development professionals.

The methylsulfonyl group at the 5-position of the indole ring is a key feature, analogous to the COX-2 pharmacophore found in selective inhibitors like rofecoxib.[6] This structural motif suggests a potential role in modulating inflammatory pathways. This guide will synthesize findings from across the indole sulfonamide family to illuminate the probable biological impact of 5-(Methylsulfonyl)-1H-indole, providing a foundational understanding for future research and therapeutic development.

Part 1: Core Mechanisms of Action

While direct, comprehensive studies on 5-(Methylsulfonyl)-1H-indole are emerging, the extensive research on structurally similar indole sulfonamides provides a strong basis for predicting its primary biological activities. The following sections detail the most probable mechanisms of action, supported by evidence from analogous compounds.

Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Pathways

A predominant theme in the literature surrounding indole derivatives bearing a methylsulfonyl group is their activity as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8]

Causality Behind the Mechanism:

The methylsulfonyl group is a well-established pharmacophore that confers selectivity for the COX-2 isozyme.[6] COX-2 is typically induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 (which is involved in gastric protection and platelet aggregation), compounds can achieve anti-inflammatory effects with a potentially improved gastrointestinal safety profile.

Some N-methylsulfonyl-indole derivatives have demonstrated a dual inhibitory effect on both COX-2 and 5-lipoxygenase (5-LOX).[6][8] 5-LOX is the key enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators. Dual inhibition is a highly sought-after therapeutic strategy, as it can provide broader anti-inflammatory coverage and may circumvent the shunting of arachidonic acid metabolism towards the leukotriene pathway that can occur with selective COX-2 inhibitors.

Visualizing the Anti-Inflammatory Pathway:

Caption: Dual Inhibition of COX-2 and 5-LOX by 5-(Methylsulfonyl)-1H-indole.

Anticancer Activity: Targeting Key Cellular Processes

The indole sulfonamide scaffold is frequently associated with potent anticancer activities, acting through various mechanisms.[3][9]

-

Histone Deacetylase (HDAC) Inhibition: A series of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles have been identified as potent HDAC inhibitors.[10] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. The structural similarity suggests that 5-(Methylsulfonyl)-1H-indole could be investigated for similar activity.

-

Tubulin Polymerization Inhibition: The indole nucleus is a core component of vinca alkaloids, a class of chemotherapy agents that inhibit tubulin polymerization, thereby disrupting microtubule dynamics and arresting mitosis.[1] Studies on new indole derivatives continue to explore this mechanism.[5]

-

Carbonic Anhydrase (CA) Inhibition: Certain indole sulfonamides have shown selective inhibition of human carbonic anhydrase (hCA) isoforms IX and XII, which are associated with tumors.[2] These enzymes are involved in regulating pH, and their inhibition in the hypoxic tumor microenvironment can disrupt cancer cell survival.

Visualizing a Potential Anticancer Workflow:

Caption: Experimental workflow for evaluating anticancer activity.

Modulation of Serotonin (5-HT) Receptors

The structural resemblance of the indole ring to serotonin is fundamental. This makes indole derivatives prime candidates for interacting with 5-HT receptors. Indeed, the potent migraine medication Sumatriptan is an indole derivative with a sulfonamide group at the 5-position, acting as a 5-HT1B/1D receptor agonist.[11] Conversely, other indole sulfonamides have been developed as selective 5-HT₆ receptor antagonists for potential cognitive enhancement in neurological disorders.[12] This dual potential for agonism or antagonism at different 5-HT receptor subtypes makes 5-(Methylsulfonyl)-1H-indole a compelling subject for neurological drug discovery.

Additional Potential Biological Activities

-

Antimicrobial Effects: Several studies have reported that novel N-methylsulfonyl-indole derivatives exhibit selective antibacterial activity, particularly against Gram-negative bacteria like E. coli and Salmonella enterica.[6][8]

-

Antidiabetic Properties: Indole-based sulfonamides have been synthesized and shown to be potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[13] This suggests a potential role in the management of type-II diabetes.

Part 2: Experimental Protocols and Data

To rigorously investigate the proposed mechanisms of action for 5-(Methylsulfonyl)-1H-indole, standardized and validated experimental protocols are essential.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is designed to determine the inhibitory potency and selectivity of the test compound.

Methodology:

-

Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare a Tris-HCl buffer (e.g., 0.1 M, pH 8.0) containing necessary co-factors like hematin and glutathione.

-

Compound Preparation: Dissolve 5-(Methylsulfonyl)-1H-indole in DMSO to create a stock solution. Prepare serial dilutions to achieve a range of final assay concentrations.

-

Incubation: In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound dilutions. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

-

Quantification: The product of the COX reaction, Prostaglandin E₂ (PGE₂), is measured using a commercial Enzyme Immunoassay (EIA) kit.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration. Calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.

-

Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ (COX-1) by the IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

Data Presentation:

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 5-(Methylsulfonyl)-1H-indole | Experimental Value | Experimental Value | Calculated Value |

| Celecoxib (Reference) | ~50 | ~0.04 | >1250 |

| Indomethacin (Reference) | ~0.1 | ~0.6 | ~0.17 |

In Vitro Anticancer Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach logarithmic growth phase.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 5-(Methylsulfonyl)-1H-indole (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration causing 50% growth inhibition) from the dose-response curve.

Conclusion and Future Directions

5-(Methylsulfonyl)-1H-indole emerges from a rich chemical family of indole sulfonamides with a high potential for diverse and therapeutically relevant biological activities. The strong precedent for COX-2/5-LOX inhibition, anticancer effects via mechanisms like HDAC or carbonic anhydrase inhibition, and modulation of serotonergic pathways provides a clear roadmap for future investigation. The experimental protocols outlined in this guide offer a starting point for researchers to systematically validate these potential mechanisms and uncover the full therapeutic promise of this intriguing molecule. Further studies should focus on elucidating specific molecular targets, exploring structure-activity relationships through the synthesis of new derivatives, and advancing lead compounds into preclinical in vivo models to assess efficacy and safety.

References

-

ResearchGate. Proposed oxidation mechanism of indole sulfonamide derivatives at PGE. Available at: [Link]

-

Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. Available at: [Link]

- Hussein, M. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Science, 8(2), 1-12.

-

Philoppes, J. N., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 246-266. Available at: [Link]

-

ResearchGate. Synthesis of Indole Based Sulfonamide Derivatives as potent inhibitors of α-glucosidase and α-amylase in management of type-II diabetes. Available at: [Link]

-

Boonthip, C., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31853–31864. Available at: [Link]

-

Zarghi, A., et al. (2008). Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. Scientia Pharmaceutica, 76(3), 361-376. Available at: [Link]

-

Philoppes, J. N., et al. (2023). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 246-266. Available at: [Link]

- Pálvölgyi, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.

-

de Sá Alves, F. R., et al. (2009). Biomedical Importance of Indoles. Molecules, 14(8), 3037-3058. Available at: [Link]

-

Kuo, F., et al. (2012). Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo. Journal of Medicinal Chemistry, 55(2), 939-948. Available at: [Link]

-

Abdel-Hameed, D. M., et al. (2022). Recent progress in biologically active indole hybrids: a mini review. Pharmacological Reports, 74(4), 805-825. Available at: [Link]

-

Ammar, M., et al. (2021). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 26(11), 3326. Available at: [Link]

-

Demir-Yazıcı, G., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(10), 5406. Available at: [Link]

-

Kumar, B. V., et al. (2015). [3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indoles: Synthesis, SAR and. Journal of Chemical Sciences, 127(1), 137-148. Available at: [Link]

-

Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42526-42538. Available at: [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. ias.ac.in [ias.ac.in]

- 13. researchgate.net [researchgate.net]

The Ascendant Core: A Technical Guide to the Discovery and Synthesis of Novel 5-(Methylsulfonyl)-1H-indole Analogs

Introduction: The 5-(Methylsulfonyl)-1H-indole Scaffold - A Privileged Motif in Medicinal Chemistry

The indole nucleus is a cornerstone in the architecture of biologically active molecules, both natural and synthetic.[1][2] Its versatile structure serves as a template for a multitude of pharmacological activities.[1][2] The strategic incorporation of a methylsulfonyl group at the 5-position of the indole ring has emerged as a powerful approach in modern drug discovery. This electron-withdrawing moiety can significantly modulate the physicochemical properties of the parent indole, influencing its solubility, metabolic stability, and, most importantly, its interaction with biological targets.[3] This guide provides an in-depth exploration of the discovery and synthesis of novel 5-(methylsulfonyl)-1H-indole analogs, offering a technical resource for researchers and professionals in the field of drug development.

Strategic Synthesis of the 5-(Methylsulfonyl)-1H-indole Core

The cornerstone of any drug discovery program centered on a specific scaffold is a robust and versatile synthetic route. The Fischer indole synthesis, a classic and reliable method, stands as a primary choice for the construction of the 5-(methylsulfonyl)-1H-indole core.[4][5][6][7] This venerable reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[4][7]

Causality in Experimental Design: The Fischer Indole Synthesis

The choice of the Fischer indole synthesis is predicated on its reliability and the commercial availability of the requisite starting materials. The key precursor, 4-(methylsulfonyl)phenylhydrazine hydrochloride, is a readily accessible building block.[3][8] The reaction mechanism, involving a[9][9]-sigmatropic rearrangement, is well-understood, allowing for predictable outcomes and rational optimization.[4][6][7]

Experimental Protocol: Synthesis of 5-(Methylsulfonyl)-1H-indole

Step 1: Formation of 4-(Methylsulfonyl)phenylhydrazone

-

In a round-bottom flask, suspend 4-(methylsulfonyl)phenylhydrazine hydrochloride (1.0 eq.) in ethanol.

-

Add the desired aldehyde or ketone (1.1 eq.) to the suspension. For the synthesis of the parent 5-(methylsulfonyl)-1H-indole, acetaldehyde can be utilized.

-

Add a catalytic amount of a Brønsted acid, such as hydrochloric acid or sulfuric acid, to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the hydrazone product may precipitate from the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

Step 2: Cyclization to form 5-(Methylsulfonyl)-1H-indole

-

The crude 4-(methylsulfonyl)phenylhydrazone is dissolved in a high-boiling point solvent such as glacial acetic acid or polyphosphoric acid (PPA).

-

The mixture is heated to a temperature ranging from 80°C to 150°C, depending on the reactivity of the hydrazone.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated crude product is collected by filtration and washed with water.

Step 3: Purification

-

The crude 5-(methylsulfonyl)-1H-indole is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Alternatively, column chromatography on silica gel can be employed for purification, using a gradient of ethyl acetate in hexane as the eluent.

Diagram: Fischer Indole Synthesis Workflow

Caption: Workflow of the Fischer Indole Synthesis.

Characterization of Novel Analogs

The unambiguous characterization of newly synthesized compounds is paramount for scientific integrity. A combination of spectroscopic techniques is employed to confirm the structure and purity of the 5-(methylsulfonyl)-1H-indole analogs.

| Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the indole protons, including the NH proton (typically a broad singlet around 11-12 ppm), and aromatic protons. The methylsulfonyl group will exhibit a sharp singlet around 3 ppm. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the indole ring and the methylsulfonyl group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the synthesized analog. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole ring (around 3300-3400 cm⁻¹) and the symmetric and asymmetric stretches of the sulfonyl group (around 1300-1350 cm⁻¹ and 1150-1170 cm⁻¹). |

Biological Evaluation: Unveiling the Therapeutic Potential

The 5-(methylsulfonyl)-1H-indole scaffold has been explored for a range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents. The following protocols outline standard assays for evaluating the biological activity of novel analogs.

Anti-inflammatory Activity: COX-2 Inhibition Assay

The cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. The selective inhibition of COX-2 over COX-1 is a desirable attribute to minimize gastrointestinal side effects.

Experimental Protocol: COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)

-

Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds at various concentrations.

-

Incubation: In a 96-well plate, incubate the respective enzyme (COX-1 or COX-2) with the test compound or vehicle control for a predetermined time at 37°C.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Termination and Measurement: After a specific incubation period, the reaction is terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive Enzyme Immunoassay (EIA) kit.[1]

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Diagram: COX-2 Inhibition Assay Workflow

Caption: Workflow for the COX-2 Inhibition Assay.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 5-(methylsulfonyl)-1H-indole analogs for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[10][11]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value, representing the concentration that inhibits 50% of cell growth.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][13][14][15][16]

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.[9][13]

-

Inoculation: Inoculate each well with the standardized microbial suspension.[9][16]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Structure-Activity Relationship (SAR) and Future Directions

The systematic synthesis and biological evaluation of a library of 5-(methylsulfonyl)-1H-indole analogs will enable the elucidation of structure-activity relationships (SAR). By modifying the substituents at various positions of the indole ring (e.g., N1, C2, C3), researchers can identify the key structural features that contribute to the desired biological activity and selectivity. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds and the development of novel drug candidates.

Conclusion

The 5-(methylsulfonyl)-1H-indole scaffold represents a promising starting point for the discovery of new therapeutic agents. This technical guide has provided a comprehensive overview of the synthetic strategies, characterization techniques, and biological evaluation methods for novel analogs based on this core. By adhering to rigorous scientific principles and employing the detailed protocols outlined herein, researchers can effectively explore the chemical space around this privileged motif and unlock its full therapeutic potential.

References

- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 4-(Methylsulfonyl)phenylhydrazine hydrochloride | 17852-67-4 | FM53980 [biosynth.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. protocols.io [protocols.io]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. rr-asia.woah.org [rr-asia.woah.org]

The Therapeutic Potential of Indole-Sulfonamide Hybrids: From Chemical Design to Clinical Promise

An In-Depth Technical Guide for Researchers

Abstract

The strategic hybridization of pharmacologically active moieties is a cornerstone of modern medicinal chemistry. This guide delves into the synergistic potential of combining two privileged scaffolds: the indole nucleus and the sulfonamide group. The indole ring, a key structural component of the amino acid tryptophan, offers a versatile template for interacting with a multitude of biological targets, while the sulfonamide group provides crucial hydrogen bonding capabilities and proven therapeutic efficacy.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the rationale, synthesis, multifaceted mechanisms of action, and therapeutic applications of indole compounds bearing sulfonyl groups. We will explore their significant promise as anticancer, antimicrobial, and anti-neurodegenerative agents, supported by detailed experimental protocols and mechanistic pathways.

The Indole-Sulfonamide Motif: A Rationale for Hybridization

The fusion of an indole ring with a sulfonamide functional group creates a powerful pharmacophore with enhanced therapeutic properties. The indole scaffold is a bicyclic aromatic structure found in numerous natural products and FDA-approved drugs, prized for its ability to participate in π-π stacking, hydrogen bonding, and hydrophobic interactions within biological targets.[3][4] The sulfonamide moiety (-S(=O)₂NR₂), a cornerstone of "sulfa drugs," is a potent hydrogen bond donor and acceptor and acts as a bioisostere for carboxylic acids.[5][6] Its ability to coordinate with metal ions, particularly the zinc ion in metalloenzymes, is central to many of its therapeutic effects.[7]

The combination of these two groups can lead to:

-

Enhanced Binding Affinity: The sulfonamide group can form strong, directional hydrogen bonds with protein active sites, complementing the broader interactions of the indole nucleus.

-

Modulated Pharmacokinetics: The sulfonamide can improve aqueous solubility and alter metabolic pathways, favorably impacting the absorption, distribution, metabolism, and excretion (ADME) profile of the parent indole.[8]

-

Novel Mechanisms of Action: The hybrid structure can engage with biological targets in ways that neither fragment can achieve alone, leading to the discovery of compounds with unique or multi-target activities.[9]

The structural versatility is immense, depending on the attachment point of the sulfonyl group (most commonly at the N-1 or C-3 position of the indole) and the substitutions on the aryl ring of the sulfonamide.[10] This vast chemical space allows for fine-tuning of both potency and selectivity.

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of indole-sulfonamide derivatives is generally accessible, with the most common approach being the direct sulfonylation of the indole nitrogen. This reaction leverages the acidic nature of the N-H proton.

Experimental Protocol 1: General Synthesis of N-Aryl-Sulfonylindoles

This protocol describes a standard and reliable method for synthesizing N-sulfonylated indoles, a common starting point for library development.

Causality: The choice of a base like pyridine or triethylamine is critical; it deprotonates the indole nitrogen, creating a nucleophile that readily attacks the electrophilic sulfur atom of the arylsulfonyl chloride.[11] The reaction is typically performed in an aprotic solvent to prevent unwanted side reactions with the sulfonyl chloride. Recrystallization from ethanol is a self-validating purification step, as the formation of a crystalline solid is indicative of high purity.

Methodology:

-

Reactant Preparation: Dissolve 1.0 equivalent of the desired indole derivative in dry pyridine or an aprotic solvent like Dichloromethane (DCM) containing 1.2 equivalents of triethylamine.

-

Sulfonylation: Cool the mixture to 0 °C in an ice bath. Add 1.1 equivalents of the corresponding arylsulfonyl chloride dropwise over 10-15 minutes with continuous stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the crude product.

-

Purification: Filter the resulting solid, wash thoroughly with cold water, and dry under a vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure indole-sulfonamide derivative.[11]

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of N-sulfonylated indoles.

Therapeutic Applications and Core Mechanisms

Indole-sulfonamide hybrids have demonstrated significant activity across several key therapeutic areas.

Anticancer Activity

This class of compounds combats cancer through diverse and potent mechanisms, often targeting pathways critical for tumor survival and proliferation.[3][12]

-

Mechanism I: Carbonic Anhydrase (CA) Inhibition Many solid tumors overexpress human carbonic anhydrase isoforms IX and XII (hCA IX/XII) to adapt to the acidic and hypoxic tumor microenvironment.[7] These zinc-containing enzymes are crucial for pH regulation, promoting tumor cell survival and metastasis. The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding motif that anchors within the enzyme's active site, effectively inhibiting its function. Indole-based sulfonamides have been developed as highly potent and sometimes selective inhibitors of these tumor-associated CAs.[13] For example, the clinical trial candidate indisulam is an indole-based benzenesulfonamide that inhibits several CA isoforms.[13]

Diagram: Inhibition of Carbonic Anhydrase IX in the Tumor Microenvironment

Caption: Indole-sulfonamides can address multiple pathological facets of neurodegeneration.

Advanced Protocols for In Vitro Evaluation

Validating the therapeutic potential of newly synthesized compounds requires robust and reproducible in vitro assays.

Experimental Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

Causality: This colorimetric assay is a self-validating system for assessing cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product is directly proportional to the metabolic activity of living cells. A decrease in formazan production in treated cells compared to a control (e.g., DMSO vehicle) indicates cytotoxicity.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the indole-sulfonamide test compounds and a reference drug (e.g., doxorubicin) in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells with untreated cells and vehicle-only controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Experimental Protocol 3: In Vitro Antibacterial Susceptibility (Broth Microdilution)

Causality: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a gold-standard, quantitative method. The use of a positive control (bacteria with no drug) and a negative control (broth only) ensures the validity of the growth conditions and sterility.

Methodology:

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well. The final volume should be 100-200 µL.

-

Controls: Include a positive control well (bacteria in broth, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37 °C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring absorbance.

Conclusion and Future Outlook

The hybridization of indole and sulfonamide moieties has yielded a rich class of compounds with demonstrable therapeutic potential against cancer, microbial infections, and neurodegenerative diseases. Their ability to interact with a wide array of biological targets, from enzymes like carbonic anhydrase to structural proteins like tubulin, underscores their versatility. The straightforward and scalable synthetic routes further enhance their appeal for drug discovery programs.

Future research should focus on:

-

Optimizing Selectivity: Fine-tuning the structure to enhance selectivity for specific enzyme isoforms (e.g., hCA IX over hCA II) or microbial targets to minimize off-target effects and toxicity.

-

Multi-Target-Directed Ligands (MTDLs): Deliberately designing single molecules that can modulate multiple targets within a disease pathway, a particularly promising strategy for complex conditions like Alzheimer's disease. * Pharmacokinetic Profiling: Early and thorough investigation of ADME-Tox properties is crucial to identify candidates with favorable drug-like properties suitable for in vivo studies and eventual clinical development. [8][10] As our understanding of disease biology deepens, the rational design of indole-sulfonamide hybrids will continue to be a highly productive strategy in the quest for novel and more effective therapeutics.

References

-

Indole-sulfonamide derivatives reported as anticancer agents. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Gudun, K., et al. (2023). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 28(11), 4531. [Link]

-

Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [Link]

-

Pingaew, R., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31853–31868. [Link]

-

Pingaew, R., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31853-31868. [Link]

-

Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [Link]

-

Agrawal, K., et al. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. Future Journal of Pharmaceutical Sciences, 9(1), 16. [Link]

-

Synthesis of indole-based-sulfonamide derivatives A1–A8. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9, 46. [Link]

-

Recent Progress of Sulfonamide-Indole/Carbazole Hybrids with the Anticancer Potential (A Review). (2023). Semantic Scholar. [Link]

-

Agrawal, K., et al. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. Future Journal of Pharmaceutical Sciences, 9(1). [Link]

-

Al-Warhi, T., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Cancers, 16(11), 2025. [Link]

-

Al-Warhi, T., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

-

Agrawal, K., et al. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. Future Journal of Pharmaceutical Sciences, 9(1), 1-13. [Link]

-

Alafeefy, A. M., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. International Journal of Molecular Sciences, 23(5), 2540. [Link]

-

Ren, J., et al. (2017). Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. Scientific Reports, 7, 43239. [Link]

-

Al-Warhi, T., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Cancers, 16(11), 2025. [Link]

-

Sultan, A. A., & Al-bayati, E. H. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Science & Biophysics Journal, 3(1). [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. (2024). Hilaris Publisher. [Link]

-

Iacovelli, F., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. International Journal of Molecular Sciences, 25(3), 1845. [Link]

-

Wang, Y. T., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2634. [Link]

-

Dias, K. C. F., et al. (2023). Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer's Disease Treatment. Pharmaceuticals, 16(6), 844. [Link]

-

Khan, M., et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Chemistry Central Journal, 14(1), 34. [Link]

-

Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. (2024). Hilaris Publisher. [Link]

-

Le Bihan, G., & Vellas, B. (1996). Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept. Presse Médicale, 25(31), 1461-1466. [Link]

-

Van der Schaaf, A., et al. (1983). Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. Avian Pathology, 12(3), 329-346. [Link]

-

El-Sayed, M. A., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Chemistry, 6(1), 1-13. [Link]

-

Klimowicz, A. (1992). Pharmacokinetics of sulphonamides administered in combination with trimethoprim. Postepy Higieny i Medycyny Doswiadczalnej, 46(5), 537-544. [Link]

-

Butt, N. F., & Taşkin-Tok, T. (2025). Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. Drug Discovery Today, 30(10), 104471. [Link]

-

Van Gogh, H., et al. (1987). Pharmacokinetics of three sulphonamides in ruminant and preruminant kids. Journal of Veterinary Pharmacology and Therapeutics, 10(2), 122-132. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of biologically active sulfonamide-based indole analogs: a review | CoLab [colab.ws]

- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Progress of Sulfonamide-Indole/Carbazole Hybrids with the Anticancer Potential (A Review) | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights | Semantic Scholar [semanticscholar.org]

- 13. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies | MDPI [mdpi.com]

The Ascendancy of Sulfonylated Indoles: A Technical Guide to Synthesis and Application

Introduction

The indole nucleus, a quintessential privileged scaffold in medicinal chemistry, continues to be a focal point of intensive research. Its remarkable versatility and presence in a vast array of bioactive natural products and synthetic pharmaceuticals underscore its significance. The strategic incorporation of a sulfonyl moiety onto the indole core has emerged as a powerful approach to modulate and enhance the pharmacological properties of this remarkable heterocycle. Sulfonylated indoles have demonstrated a broad spectrum of biological activities, positioning them as promising candidates in the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis and multifaceted applications of sulfonylated indoles, with a particular focus on their burgeoning role in oncology, inflammation, and virology. We will delve into the intricacies of synthetic methodologies, explore the mechanistic underpinnings of their biological actions, and provide practical insights for researchers in the field.

Part 1: The Synthetic Arsenal: Crafting Sulfonylated Indoles

The introduction of a sulfonyl group onto the indole ring can be achieved through a variety of synthetic strategies. The choice of method is often dictated by the desired regioselectivity (C2 vs. C3 sulfonylation), the nature of the substituents on the indole and the sulfonylating agent, and the overall efficiency and scalability of the process.

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has gained significant traction as an elegant and atom-economical strategy for the synthesis of sulfonylated indoles, obviating the need for pre-functionalized starting materials.

A convenient and environmentally friendly method for the regioselective C2-sulfonylation of indoles utilizes an iodophor/hydrogen peroxide system with sulfonyl hydrazides as the sulfonyl source.[1] This approach is attractive due to the commercial availability and low toxicity of the reagents.

Experimental Protocol: Synthesis of 2-(Phenylsulfonyl)-1H-indole [1]

-

Step 1: To a sealed 10 mL reaction tube, add 1H-indole (0.5 mmol) and benzenesulfonyl hydrazide (1.0 mmol).

-

Step 2: Add 2 mL of iodophor (a 5% solution of povidone-iodine in water, containing 0.04 mmol of I₂) and 1 mL of 30% H₂O₂ solution.

-

Step 3: Heat the reaction mixture at 60 °C for 10 minutes.

-

Step 4: After completion of the reaction (monitored by TLC), add a saturated salt solution (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL).

-

Step 5: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Step 6: Purify the crude product by column chromatography on silica gel to afford the desired 2-(phenylsulfonyl)-1H-indole.

Causality Behind Experimental Choices:

-

Iodophor: Serves as a source of molecular iodine (I₂), which is the active catalytic species. The povidone carrier enhances the solubility of iodine in the aqueous medium.

-

H₂O₂: Acts as a green oxidant to regenerate the active iodine catalyst.

-

Sulfonyl hydrazide: Functions as a stable and easy-to-handle source of the sulfonyl radical.

-

Aqueous phase: Provides an environmentally benign reaction medium.

-

Heating: Accelerates the reaction rate, allowing for a short reaction time.

Plausible Reaction Mechanism:

The reaction is believed to proceed through a radical mechanism. Molecular iodine, released from the iodophor, is thought to react with the sulfonyl hydrazide to generate a sulfonyl radical. Concurrently, the indole undergoes a reaction with iodine. The subsequent coupling of the sulfonyl radical with the activated indole intermediate, followed by elimination, yields the C2-sulfonylated product.

Caption: Proposed mechanism for Iodophor/H₂O₂-mediated C2-sulfonylation of indoles.

Electrochemical Synthesis: A Sustainable Alternative

Electrochemical methods offer a green and sustainable approach to the synthesis of sulfonylated indoles, avoiding the use of stoichiometric oxidants and often proceeding under mild conditions.

An electrochemical method for the synthesis of 3-sulfonylindoles involves the annulation of o-alkynylanilines with sodium sulfinates.[2] This transition-metal-free approach demonstrates good functional group tolerance.

Experimental Protocol: Electrochemical Synthesis of a 3-Sulfonylindole [2]

-

Apparatus Setup: An undivided electrochemical cell equipped with two platinum electrodes.

-

Step 1: To the undivided cell, add o-alkynylaniline (0.3 mmol), sodium sulfinate (3 equivalents), nBu₄NI (2 equivalents), and Et₃N (1 equivalent).

-

Step 2: Add a solvent mixture of CH₃CN/H₂O (9 mL/1 mL).

-

Step 3: Apply a constant current of 15 mA at room temperature for 11 hours.

-

Step 4: Upon completion, remove the solvent under reduced pressure.

-

Step 5: Purify the residue by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Electrochemical setup: Provides a controlled and clean method for oxidation, replacing chemical oxidants.

-

nBu₄NI: Acts as both the electrolyte and a mediator in the reaction.

-

Et₃N: Serves as a base to facilitate the reaction.

-

CH₃CN/H₂O solvent system: Provides a suitable medium for the electrochemical reaction, ensuring solubility of the reactants and supporting electrolytes.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the synthesis of sulfonylated indoles.

A three-component reaction involving a 1-(pyridin-2-yl)indole, a source of sulfur dioxide (DABCO·(SO₂)₂), and an aryldiazonium tetrafluoroborate, catalyzed by palladium(II) bromide, provides a direct route to 2-sulfonylated indoles.[3]

Experimental Protocol: Synthesis of a 2-Sulfonylated Indole via Palladium Catalysis [3]

-

Step 1: In a reaction vessel, combine the 1-(pyridin-2-yl)indole (1.0 equiv), DABCO·(SO₂)₂ (1.5 equiv), and the aryldiazonium tetrafluoroborate (1.2 equiv).

-

Step 2: Add PdBr₂ (10 mol%) as the catalyst.

-

Step 3: The reaction is typically carried out in a suitable organic solvent at room temperature.

-

Step 4: Monitor the reaction progress by TLC.

-

Step 5: Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.

Causality Behind Experimental Choices:

-

Palladium(II) bromide: A robust and effective catalyst for C-H activation and cross-coupling reactions.

-

1-(Pyridin-2-yl) directing group: Directs the sulfonylation to the C2 position of the indole ring through chelation assistance. This directing group can be subsequently removed.

-

DABCO·(SO₂)₂: A solid, stable, and easy-to-handle source of sulfur dioxide.

-

Aryldiazonium tetrafluoroborate: Serves as the source of the aryl group.

Part 2: The Pharmacological Landscape: Applications of Sulfonylated Indoles

The incorporation of the sulfonyl group onto the indole scaffold gives rise to a diverse array of pharmacological activities, with prominent applications in cancer, inflammation, and infectious diseases.

Anticancer Activity: A Multi-pronged Attack

Sulfonylated indoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Several sulfonylated indole derivatives have been identified as potent inhibitors of tubulin polymerization.[4] By disrupting the dynamic equilibrium of microtubule assembly and disassembly, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition

Caption: Sulfonylated indoles can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain indole compounds have been shown to modulate this pathway, as well as the downstream NF-κB signaling cascade, which plays a pivotal role in inflammation, immunity, and cancer.[5] Indole-3-carbinol, for instance, has been shown to suppress NF-κB activation.[6][7]

Signaling Pathway: PI3K/Akt/mTOR and NF-κB

Caption: Sulfonylated indoles can inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, leading to decreased cancer cell proliferation and survival.

Table 1: Anticancer Activity of Representative Sulfonylated Indoles

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 5f | MCF-7 (Breast) | 13.2 | Not specified | [8] |

| 5f | MDA-MB-468 (Breast) | 8.2 | Not specified | [8] |

| 18 | HeLa (Cervical) | 0.24 | Tubulin polymerization inhibitor | [4] |

| 18 | A549 (Lung) | 0.31 | Tubulin polymerization inhibitor | [4] |

| 18 | MCF-7 (Breast) | 0.59 | Tubulin polymerization inhibitor | [4] |

| 3b | MCF-7 (Breast) | 4.0 | DNA intercalation and enzyme inhibition | [9] |

| 3f | MDA-MB-231 (Breast) | 4.7 | DNA intercalation and enzyme inhibition | [9] |

Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Sulfonylated indoles have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Some 3-arylsulfonyl indoles have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[10] Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Antiviral Activity: A Broad Spectrum of Defense

Sulfonylated indoles have also shown promise as antiviral agents, with activity against a range of viruses. Their mechanisms of action can involve targeting various stages of the viral life cycle.

General Mechanisms of Antiviral Action: [11][12][13][14]

-

Inhibition of Viral Entry and Fusion: Preventing the virus from entering the host cell.

-

Inhibition of Viral Replication: Interfering with the replication of the viral genome. This can involve the inhibition of viral enzymes such as reverse transcriptase or polymerase.

-

Inhibition of Viral Protease: Blocking the activity of viral proteases that are essential for the maturation of new viral particles.

Part 3: Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[15][16][17] These models can be invaluable in guiding the design and optimization of new sulfonylated indole derivatives with enhanced potency and selectivity.

Key descriptors often found to be important in QSAR models for sulfonylated indoles include:

-

Electronic properties: The electron-donating or electron-withdrawing nature of substituents on the indole and sulfonyl moieties can significantly influence activity.

-

Steric properties: The size and shape of the molecule can affect its binding to the target protein.

-

Hydrophobicity: The lipophilicity of the molecule influences its ability to cross cell membranes and reach its target.

Part 4: Spectroscopic Characterization

The structural elucidation of newly synthesized sulfonylated indoles relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the connectivity of atoms and the overall structure of the molecule.[18][19][20]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, with characteristic absorptions for the N-H bond of the indole and the S=O bonds of the sulfonyl group.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.[21]

Conclusion and Future Perspectives

Sulfonylated indoles represent a rich and versatile class of compounds with significant therapeutic potential. The continued development of novel and efficient synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly fuel the discovery of new drug candidates. The ability to fine-tune the electronic and steric properties of these molecules through targeted synthetic modifications offers a powerful platform for optimizing their biological activity and selectivity. As our knowledge of the complex signaling pathways involved in disease progression expands, so too will the opportunities to design next-generation sulfonylated indoles with improved efficacy and safety profiles. The future of this exciting field lies in the synergistic interplay between innovative synthetic chemistry, rigorous biological evaluation, and insightful computational modeling.

References

-

Palladium-Catalyzed Direct C-H Functionalization of Indoles with the Insertion of Sulfur Dioxide: Synthesis of 2-Sulfonated Indoles. Org. Lett.2017 , 19 (24), 6638–6641. [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega2022 , 7 (45), 42036–42043. [Link]

-

Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. Molecules2023 , 28 (1), 1. [Link]

-

Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm2017 , 8 (5), 956-962. [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega2022 , 7 (45), 42036–42043. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Eur. J. Med. Chem.2022 , 238, 114442. [Link]

-

Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Molecules2024 , 29 (15), 3564. [Link]

-

Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. RSC Adv.2024 , 14 (39), 28185-28193. [Link]

-

Electrochemical Synthesis of 3-Sulfonylindoles via Annulation of o-Alkynylanilines with Sodium Sulfinates. Synlett2023 , 34 (02), 195-199. [Link]

-

The Design, Synthesis, and Biological Evaluation of Indole-based Anticancer Agents. Baylor University, 2014. [Link]

-

Electrochemical synthesis of 3‐sulfenylindoles with disulfides. ChemistrySelect2022 , 7 (24), e202201389. [Link]

-

Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. RSC Adv.2024 , 14 (39), 28185-28193. [Link]

-

Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Curr. Cancer Drug Targets2013 , 13 (9), 999-1011. [Link]

-

1 H NMR and 13 C NMR data of compounds 2 and 3 (at 400 MHz in CDCl 3 , in ppm, J in. ResearchGate. [Link]

-

Mechanism for I2-mediated C2-sulfonylation of indoles. ResearchGate. [Link]

-

Recent advances in the synthesis of indoles and their applications. Org. Biomol. Chem.2025 , 23, 9222-9256. [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Int. J. Mol. Sci.2023 , 24 (2), 1629. [Link]

-

1H, 13C NMR, & HRMS Spectra of Representative Compounds. The Royal Society of Chemistry. [Link]

-

Electrochemical Synthesis of 3-Sulfonylindoles via Annulation of o-Alkynylanilines with Sodium Sulfinates. ResearchGate. [Link]

-

Recent Progress of Sulfonamide-Indole/Carbazole Hybrids with the Anticancer Potential (A Review). Semantic Scholar. [Link]

-

Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood2005 , 106 (2), 641–649. [Link]

-

A review: Mechanism of action of antiviral drugs. J. Pharm. Pharmacogn. Res.2021 , 9 (2), 219-238. [Link]

-

Sustainable Sulfonylation and Sulfenylation of Indoles with Thiols through Hexamolybdate/H2O2-Mediated Oxidative Dehydrogenation Coupling. J. Org. Chem.2025 . [Link]

-

Mechanisms of action of antiviral drugs. EBSCO. [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. The Chemical Record2025 , e2500121. [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. The Chemical Record2025 , e2500121. [Link]

-

Development of QSAR model for indoyl aryl sulfone derivatives as reverse transcriptase inhibitors. ResearchGate. [Link]

-

Mechanism of Action of Antiviral Drugs. Microbe Online. [Link]

-

1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief2018 , 21, 485-500. [Link]

-

Sonochemical synthesis of 3-arylsufonyl indole derivatives as potential inhibitors of cyclooxygenases. Bioorg. Chem.2019 , 86, 496-504. [Link]

-

What are the mechanisms of action of the antivirals? Clinical practice guidelines for influenza. [Link]

-

Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. J. Mol. Struct.2024 , 1300, 137255. [Link]

-

Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Molecules2024 , 29 (15), 3564. [Link]

-

1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief2018 , 21, 485-500. [Link]

-

Table 2 . 1 H-NMR and 13 C-NMR spectroscopic data for compounds 1-2. ResearchGate. [Link]

-

A review: Mechanism of action of antiviral drugs. ResearchGate. [Link]

-

Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood2005 , 106 (2), 641–649. [Link]

-